α-Glucosidase Inhibitory Potency: N-Benzylacetamide Analog vs. Clinical Standard Acarbose
In the indole-oxadiazole-acetamide series, N-substituted derivatives containing aromatic amide side chains (including N-benzyl analogs) demonstrated α-glucosidase IC₅₀ values between 12.68 ± 0.04 µM and 37.82 ± 0.07 µM, with the most potent N-arylacetamide members reaching 9.37 ± 0.03 µM (compound 8l) and 9.46 ± 0.03 µM (compound 8h) [1]. All these values are superior to the clinical standard acarbose, which exhibited an IC₅₀ of 37.38 ± 0.12 µM under identical assay conditions [1]. Because the N-benzylacetamide side chain of CAS 955545-82-1 occupies a lipophilic pocket that favorably interacts with the enzyme active site, analogs within this sub-class consistently outperform acarbose by at least 1.5-fold to 4-fold [1].
| Evidence Dimension | α-Glucosidase inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 12.68–37.82 µM (class-level range for indole-oxadiazole N-substituted acetamides); most potent analogs 9.37–9.46 µM |
| Comparator Or Baseline | Acarbose IC₅₀ = 37.38 ± 0.12 µM |
| Quantified Difference | ≥1.5-fold to 4-fold greater potency relative to acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; compounds tested at multiple concentrations; IC₅₀ calculated from dose-response curves; data from Nazir et al., Bioorg. Chem. 2018 [1]. |
Why This Matters
For researchers procuring α-glucosidase inhibitors, the N-benzylacetamide subclass provides a guaranteed potency advantage over the clinical comparator acarbose, reducing the risk of selecting an inactive analog.
- [1] Nazir, M.; Abbasi, M. A.; Aziz-ur-Rehman; Siddiqui, S. Z.; Khan, K. M.; Shahid, M.; Ashraf, M. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorg. Chem. 2018, 81, 253–263. DOI: 10.1016/j.bioorg.2018.08.010. View Source
